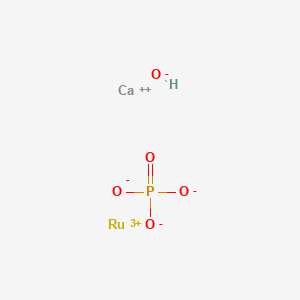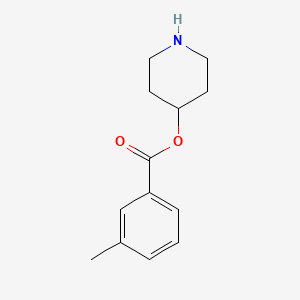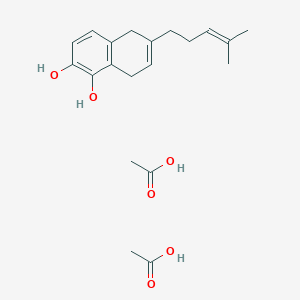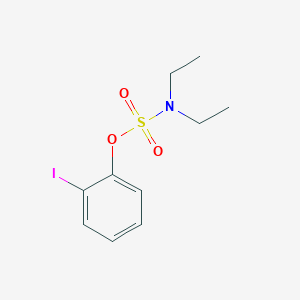
calcium;ruthenium(3+);hydroxide;phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium ruthenium(3+) hydroxide phosphate is a complex inorganic compound with the molecular formula CaH3O5PRu
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcium ruthenium(3+) hydroxide phosphate typically involves the reaction of calcium phosphate with a ruthenium-containing precursor under controlled conditions. One common method is the sol-gel synthesis, which allows for the preparation of high-purity and well-defined materials. This method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain the final product .
Industrial Production Methods: Industrial production of calcium ruthenium(3+) hydroxide phosphate may involve similar synthetic routes but on a larger scale. The sol-gel method can be adapted for industrial use, providing a cost-effective and scalable approach to producing this compound. Additionally, gas-phase separation techniques can be employed to recover ruthenium from catalysts and other sources, which can then be used in the synthesis of calcium ruthenium(3+) hydroxide phosphate .
Chemical Reactions Analysis
Types of Reactions: Calcium ruthenium(3+) hydroxide phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of ruthenium and the presence of other functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of calcium ruthenium(3+) hydroxide phosphate include oxidizing agents such as nitric acid and reducing agents like hydrogen gas. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of calcium ruthenium(3+) hydroxide phosphate depend on the specific reaction conditions. For example, oxidation reactions may yield ruthenium oxides, while reduction reactions can produce lower oxidation state ruthenium compounds .
Scientific Research Applications
Calcium ruthenium(3+) hydroxide phosphate has several scientific research applications, particularly in the fields of catalysis and materials science. In catalysis, ruthenium-based compounds are recognized for their excellent activity in hydrogen evolution reactions, making them valuable for hydrogen production from water electrolysis . Additionally, this compound can be used in the development of advanced materials with unique electronic and magnetic properties .
Mechanism of Action
The mechanism of action of calcium ruthenium(3+) hydroxide phosphate involves the interaction of ruthenium ions with various molecular targets. In catalysis, ruthenium acts as an active site for the adsorption and activation of reactant molecules, facilitating chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the reactants involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to calcium ruthenium(3+) hydroxide phosphate include other ruthenium-based phosphates and hydroxides, such as ruthenium(III) phosphate and ruthenium(III) hydroxide. These compounds share some chemical properties with calcium ruthenium(3+) hydroxide phosphate but differ in their specific applications and reactivity .
Uniqueness: Calcium ruthenium(3+) hydroxide phosphate is unique due to the presence of both calcium and ruthenium in its structure. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis and materials science. The incorporation of calcium can also enhance the stability and functionality of the compound compared to other ruthenium-based materials .
Properties
CAS No. |
850723-06-7 |
|---|---|
Molecular Formula |
CaHO5PRu+ |
Molecular Weight |
253.1 g/mol |
IUPAC Name |
calcium;ruthenium(3+);hydroxide;phosphate |
InChI |
InChI=1S/Ca.H3O4P.H2O.Ru/c;1-5(2,3)4;;/h;(H3,1,2,3,4);1H2;/q+2;;;+3/p-4 |
InChI Key |
MCLKFKGYQSLARH-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Ca+2].[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)

![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)

![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)

![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)

